4-[[(5-oxo-2H-1,2,4-triazin-3-yl)amino]methyl]benzoic acid
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Overview
Description
4-[[(5-oxo-2H-1,2,4-triazin-3-yl)amino]methyl]benzoic acid is a complex organic compound that features a triazine ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(5-oxo-2H-1,2,4-triazin-3-yl)amino]methyl]benzoic acid typically involves the condensation of a triazine derivative with a benzoic acid derivative. One common method involves the reaction of 5-oxo-1,2,4-triazine-3-amine with a benzyl halide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[[(5-oxo-2H-1,2,4-triazin-3-yl)amino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazine ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the triazine and benzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the triazine or benzoic acid rings .
Scientific Research Applications
4-[[(5-oxo-2H-1,2,4-triazin-3-yl)amino]methyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[[(5-oxo-2H-1,2,4-triazin-3-yl)amino]methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzoic acid moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine: This compound shares the triazine ring but has different substituents, leading to distinct chemical properties and applications.
2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: Similar in structure but with a different heterocyclic ring, this compound has unique biological activities.
Uniqueness
4-[[(5-oxo-2H-1,2,4-triazin-3-yl)amino]methyl]benzoic acid is unique due to its combination of the triazine and benzoic acid moieties, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[[(5-oxo-2H-1,2,4-triazin-3-yl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c16-9-6-13-15-11(14-9)12-5-7-1-3-8(4-2-7)10(17)18/h1-4,6H,5H2,(H,17,18)(H2,12,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPMLLUUQRKZPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=O)C=NN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC2=NC(=O)C=NN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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